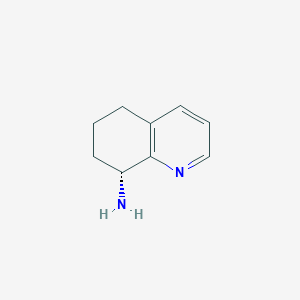

(R)-5,6,7,8-Tetrahydroquinolin-8-amine

Descripción general

Descripción

®-5,6,7,8-Tetrahydroquinolin-8-amine is a chiral amine derivative of tetrahydroquinoline

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-5,6,7,8-Tetrahydroquinolin-8-amine typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of quinoline in the presence of a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction conditions often require a hydrogen pressure of 50-100 psi and temperatures ranging from 50-100°C.

Industrial Production Methods: Industrial production of ®-5,6,7,8-Tetrahydroquinolin-8-amine may involve continuous flow hydrogenation processes to enhance efficiency and yield. The use of chiral catalysts in large-scale reactors ensures the selective production of the desired enantiomer.

Types of Reactions:

Oxidation: ®-5,6,7,8-Tetrahydroquinolin-8-amine can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be further reduced to form more saturated amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Saturated amine derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

1.1 Asymmetric Synthesis

- (R)-5,6,7,8-Tetrahydroquinolin-8-amine is utilized as a building block in asymmetric synthesis. Its chiral nature allows for the development of chiral catalysts that can facilitate the synthesis of complex organic molecules with high enantioselectivity .

1.2 Polymerization Processes

- A series of derivatives of this compound have been used to form iron complexes that catalyze the ring-opening polymerization of ε-caprolactone. This reaction achieves high turnover frequencies and results in polycaprolactone with significant molecular weights .

1.3 Reaction Mechanisms

- The compound can undergo various reactions including oxidation to produce quinoline derivatives and reduction to yield more saturated amine derivatives. These reactions are facilitated by reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Biological Applications

2.1 Anticancer Properties

- Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. It functions by interacting with the CXCR4 chemokine receptor, which is often overexpressed in cancers, thereby inhibiting cell migration and invasion .

2.2 Neuropharmacological Effects

- The compound's structural similarity to neurotransmitters suggests potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier enhances its therapeutic prospects in central nervous system-targeting drugs.

2.3 Antimicrobial Activity

- Preliminary studies show that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents .

Medicinal Chemistry

3.1 Drug Development

- The compound is being investigated for its potential use in drug development targeting various diseases including cancer and neurological disorders due to its favorable pharmacokinetics and ability to modulate biological pathways .

3.2 Mechanisms of Action

- Its mechanisms include inducing mitochondrial membrane depolarization and increasing reactive oxygen species (ROS) production in cancer cells, which contributes to apoptosis .

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, it is beneficial to compare it with similar compounds:

| Compound Type | Structural Features | Biological Activity |

|---|---|---|

| Quinoline | Lacks tetrahydro and amine groups | Limited biological activity |

| Tetrahydroquinoline | Similar structure without chiral amine | Moderate activity |

| 8-Aminoquinoline | Different structural framework | Variable activity |

| This compound | Chiral amine with tetrahydro structure | Significant anticancer and neuropharmacological effects |

The unique combination of the tetrahydro structure and chiral amine group allows this compound to engage specifically with biological targets effectively.

Case Studies

Case Study 1: Cancer Treatment

A study evaluated the effects of this compound on A2780 ovarian cancer cells. The findings indicated that the compound induced significant cell cycle arrest and apoptosis through ROS-mediated pathways .

Case Study 2: Neuropharmacological Investigation

Another research focused on the neuroprotective effects of this compound in models of neurodegeneration. Results suggested enhanced neuronal survival and reduced oxidative stress markers.

Mecanismo De Acción

The mechanism of action of ®-5,6,7,8-Tetrahydroquinolin-8-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved often include neurotransmitter signaling and enzyme inhibition, contributing to its effects on biological systems.

Comparación Con Compuestos Similares

Quinoline: A parent compound with a similar structure but lacking the tetrahydro and amine groups.

Tetrahydroquinoline: Similar structure but without the chiral amine group.

8-Aminoquinoline: Similar functional group but different structural framework.

Uniqueness: ®-5,6,7,8-Tetrahydroquinolin-8-amine is unique due to its chiral nature and the presence of both tetrahydro and amine groups. This combination of features allows for specific interactions with biological targets and makes it a versatile compound in various applications.

Actividad Biológica

(R)-5,6,7,8-Tetrahydroquinolin-8-amine is a chiral compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth review of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

Overview of Biological Activity

This compound exhibits a range of biological activities, including:

- Anticancer Properties : The compound has been studied for its antiproliferative effects against several cancer cell lines.

- Neuropharmacological Effects : Its structural similarity to neurotransmitters suggests potential applications in treating neurological disorders.

- Antimicrobial Activity : The compound shows promise as an antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. A notable study evaluated the antiproliferative activity of several tetrahydroquinoline derivatives, including this compound.

Case Study: Antiproliferative Effects

In a study involving human cancer cell lines (CEM, HeLa, HT-29, A2780), the following results were obtained:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 0.039 ± 0.004 | CEM |

| This compound | 0.027 ± 0.005 | HeLa |

| This compound | 0.019 ± 0.001 | HT-29 |

These results indicate that this compound possesses significant cytotoxic effects against these cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Induction : The compound induces mitochondrial dysfunction through increased ROS levels in cancer cells. This mechanism is particularly effective in overcoming multidrug resistance .

- CXCR4 Antagonism : It acts as a selective antagonist for the CXCR4 receptor, which is implicated in tumor progression and metastasis .

- Neurotransmitter Interaction : Given its structural similarity to neurotransmitters, it may modulate neurotransmitter signaling pathways .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate in drug development:

- Cancer Therapy : Its ability to selectively target cancer cells positions it as a promising agent in chemotherapy.

- Neurological Disorders : The compound's capacity to cross the blood-brain barrier enhances its potential for treating central nervous system disorders .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound better, it is useful to compare it with similar compounds:

| Compound Type | Structural Features | Biological Activity |

|---|---|---|

| Quinoline | Lacks tetrahydro and amine groups | Limited biological activity |

| Tetrahydroquinoline | Similar structure without chiral amine | Moderate activity |

| 8-Aminoquinoline | Different structural framework | Variable activity |

This compound stands out due to its chiral nature and the presence of both tetrahydro and amine groups that facilitate specific interactions with biological targets .

Propiedades

IUPAC Name |

(8R)-5,6,7,8-tetrahydroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGOUNFVDYUKMM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90581070 | |

| Record name | (8R)-5,6,7,8-Tetrahydroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90581070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369655-84-5 | |

| Record name | (8R)-5,6,7,8-Tetrahydroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90581070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What makes (R)-5,6,7,8-tetrahydroquinolin-8-amine derivatives effective catalysts for the ring-opening polymerization of ε-caprolactone (ε-CL)?

A1: The research article [] investigates a series of N-(2-(diphenylphosphino)ethyl)-2-R-5,6,7,8-tetrahydroquinolin-8-amines, which are derivatives of this compound, as catalysts for ε-CL polymerization. The study demonstrates that these compounds exhibit exceptional catalytic activity. This activity stems from the synergistic effect of the amine and phosphine moieties present in the molecule. The amine group acts as a Lewis base, activating the ε-CL monomer, while the phosphine group, coordinated to a metal center (like zinc), activates the propagating polymer chain. This dual activation mechanism significantly enhances the polymerization rate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.